Cas no 959972-40-8 (2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly specialized boron compound with unique structural properties. It exhibits excellent thermal stability and chemical inertness, making it suitable for various applications in organic synthesis. The compound's distinctive tetramethyl substitution enhances its solubility and reactivity, facilitating its use in complex organic transformations.
2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
959972-40-8 structure
Product Name:2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:959972-40-8
MF:C15H23BO4
MW:278.151725053787
MDL:MFCD23143157
CID:1072999
PubChem ID:68465443
Update Time:2025-07-15

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane
    • 2-[4-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • W17689
    • AKOS016339771
    • (4-(2-Methoxyethoxy)phenyl)boronic Acid pinacol ester
    • CS-0061106
    • 2-(4-(2-methoxyethoxyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • EN300-1706255
    • 959972-40-8
    • MFCD23143157
    • FSGMVMFQGDREIJ-UHFFFAOYSA-N
    • DB-292521
    • 2-[4-(2-Methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • AS-2603
    • SCHEMBL2981665
    • 2-[4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD23143157
    • Inchi: 1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-10-17-5/h6-9H,10-11H2,1-5H3
    • InChI Key: FSGMVMFQGDREIJ-UHFFFAOYSA-N
    • SMILES: O(CCOC)C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1

Computed Properties

  • Exact Mass: 278.16900
  • Monoisotopic Mass: 278.1689394 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 278.15
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • PSA: 36.92000
  • LogP: 2.01100

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  overnight, 50 °C; 50 °C → rt
1.2 Solvents: Water ;  rt
Reference
Preparation of pyridopyrazine derivatives for use as Syk inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2683015-38-3 Solvents: Dimethylacetamide ;  10 min, rt; 8 h, rt
Reference
Chemoselective, scalable nickel-electrocatalytic O-arylation of alcohols
Zhang, Hai-Jun; Chen, Longrui; Oderinde, Martins S.; Edwards, Jacob T.; Kawamata, Yu; et al, ChemRxiv, 2021, 1, 1-12

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Reference
Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  12 h, 60 °C
Reference
Biphenyl compound as ccr2/ccr5 receptor antagonist
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Reference
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 100 °C
1.2 Solvents: Water
Reference
Preparation of pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives as Btk kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  0 - 5 °C; 18 h, rt
Reference
Substituted 3-cyanopyridines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of autoimmune and inflammatory diseases
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 80 °C
Reference
Heterocyclic compound and application as PCSK9 inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  overnight, 50 °C; 50 °C → rt
1.2 Reagents: Water
Reference
Preparation of pyridopyrazine compounds as novel syk inhibitors
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Production Method 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  1,1′-(azodicarbonyl)dipiperidine Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
Reference
Preparation of 3-(arylamino)-5-amino-1H-1,2,4-triazoles as antiviral compounds
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Production Method 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Dimethylacetamide ;  10 min, rt; 8 h
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, 50 °C
Reference
Preparation of N-((2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) carboxamides as inhibitors of fibroblast activation protein
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Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, reflux
Reference
Novel 5-amino-2-thioimidazole compounds as TGR5 agonists and their preparation
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Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, 85 °C
Reference
Preparation of pyrimidine compounds as modulators of cystic fibrosis transmembrane regulators (CFTR)
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Production Method 15

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 90 °C
Reference
Preparation of substituted pyrazolopyridines as AXL inhibitors
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Production Method 16

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, rt → 80 °C
Reference
Compound serving as btk inhibitor, preparation method therefor, and use thereof
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Production Method 17

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, rt → 80 °C
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
Reference
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Production Method 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methyl isobutyl ketone ;  5 min, rt
1.2 rt; 21 h, reflux
Reference
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2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A922476
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:32
Price ($):497.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:959972-40-8)2-4-(2-methoxyethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A922476
Purity:99%
Quantity:5g
Price ($):497.0
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